molecular formula C9H5BrF2N2 B8210918 3-Bromo-2-(difluoromethyl)-1,8-naphthyridine

3-Bromo-2-(difluoromethyl)-1,8-naphthyridine

Cat. No.: B8210918
M. Wt: 259.05 g/mol
InChI Key: NVIPXBDPPRYVPR-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)-1,8-naphthyridine is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the third position and a difluoromethyl group at the second position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(difluoromethyl)-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(difluoromethyl)-1,8-naphthyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced reactors can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2-(difluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(trifluoromethyl)-1,8-naphthyridine
  • 2-(Difluoromethyl)-1,8-naphthyridine
  • 3-Bromo-1,8-naphthyridine

Uniqueness

3-Bromo-2-(difluoromethyl)-1,8-naphthyridine is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2/c10-6-4-5-2-1-3-13-9(5)14-7(6)8(11)12/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPXBDPPRYVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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